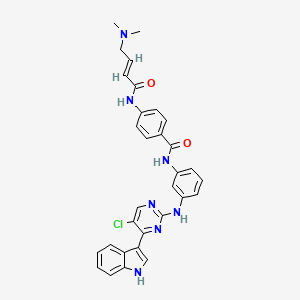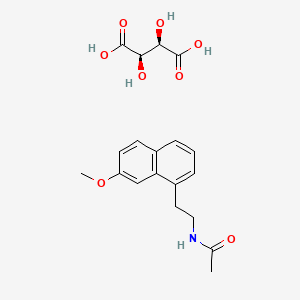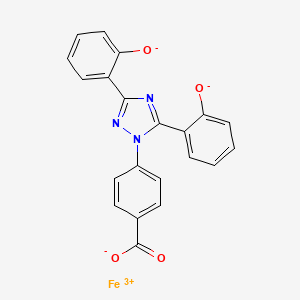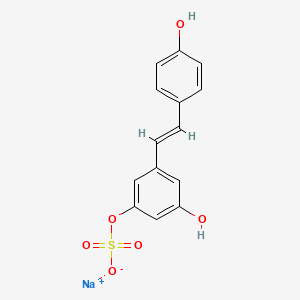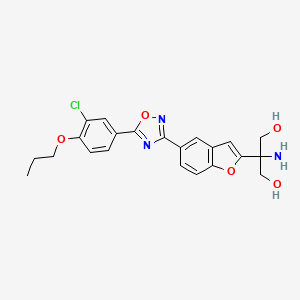
6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one
Descripción general
Descripción
6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological activities. This compound is a derivative of flavonoids, which are polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties . The chromenone structure forms the core of many naturally occurring and synthetic compounds with significant pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromenone structure into dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
2-Phenyl-4H-chromen-4-one: This compound shares a similar chromenone structure but lacks the amino and hydroxy groups, which may affect its biological activity.
6-Hydroxy-2-phenyl-chromen-4-one: Similar to 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one but without the amino group, this compound also exhibits antioxidant properties.
6-Amino-2-phenyl-chromen-4-one: This compound lacks the hydroxy group, which may influence its reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of both amino and hydroxy groups, which contribute to its diverse biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
107915-41-3 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.257 |
Nombre IUPAC |
6-amino-3-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2 |
Clave InChI |
OXSCXUJQOIHOCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)O |
Sinónimos |
Flavone, 6-amino-3-hydroxy- (6CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)
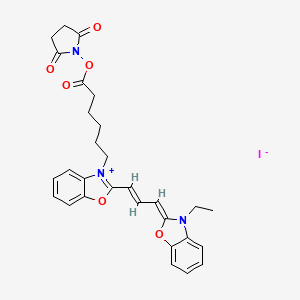
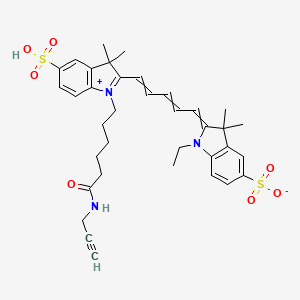
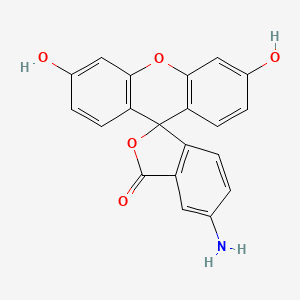
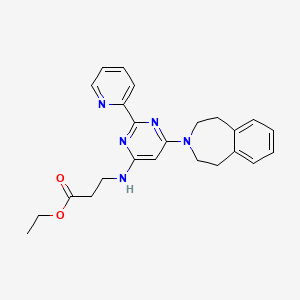
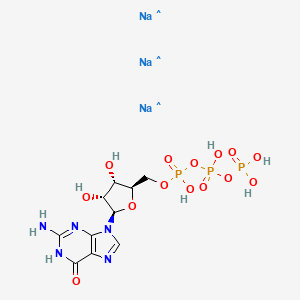
![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)
